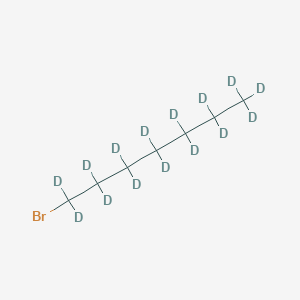

1-Bromoheptane-D15

Description

Significance of Deuterium (B1214612) Labeling in Organic Compounds

Deuterium labeling, the selective replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a cornerstone technique in modern organic chemistry. fiveable.me This isotopic substitution introduces a significant mass change—doubling the atomic mass—which, while having a minimal effect on the molecule's geometric structure, profoundly influences its vibrational energy states. fiveable.mewikipedia.org This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, with the C-D bond being approximately 5 kJ/mol stronger. libretexts.org

This increased bond strength is the origin of the kinetic isotope effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom at or near the reactive center is replaced by one of its isotopes. wikipedia.orgpharmacy180.com If the C-H bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down, a phenomenon known as a primary KIE. libretexts.orgprinceton.edu The magnitude of the KIE provides valuable information about the transition state of a reaction, helping to elucidate reaction mechanisms. fiveable.meprinceton.edu

Beyond mechanistic studies, deuterium labeling is crucial for enhancing the analytical precision of techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. fiveable.meclearsynth.com In mass spectrometry, deuterated compounds are widely used as internal standards for quantitative analysis. clearsynth.comscioninstruments.com Since they are chemically almost identical to their non-deuterated counterparts (analytes), they exhibit similar behavior during sample preparation, extraction, and ionization. scioninstruments.comresearchgate.net However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer, enabling accurate quantification and correction for sample loss or matrix effects. clearsynth.comtexilajournal.com

Overview of Deuterated Bromoalkanes in Synthetic Chemistry

Deuterated bromoalkanes are versatile reagents and intermediates in synthetic organic chemistry. guidechem.cominnospk.com The bromine atom is an excellent leaving group, readily participating in nucleophilic substitution and elimination reactions. guidechem.com This reactivity allows for the introduction of a deuterated alkyl chain into a wide array of molecules.

The synthesis of deuterated bromoalkanes can be achieved through various methods, including the reaction of an alkene with deuterium bromide (DBr) or the dehalogenative deuteration of alkyl bromides using a thiyl radical catalyst under visible-light irradiation. bartleby.comrsc.orgchegg.com These methods provide access to specifically labeled compounds that can then be used to probe reaction mechanisms or as building blocks for more complex deuterated molecules. researchgate.net For instance, the reaction of a deuterated bromoalkane with a nucleophile allows for the precise installation of a deuterium-labeled fragment into a target structure.

In addition to their role as synthetic intermediates, deuterated bromoalkanes are instrumental in studying the mechanisms of elimination reactions. The deuterium isotope effect observed in E2 reactions, for example, where a C-H bond is broken concurrently with the departure of the leaving group, provides strong evidence for a concerted mechanism. libretexts.org

Research Context of 1-Bromoheptane-D15 as a Model System

1-Bromoheptane-D15 serves as a specialized model system in various research contexts, primarily leveraging the properties endowed by its extensive deuteration. Its non-deuterated counterpart, 1-bromoheptane (B155011), is a common intermediate used to introduce a heptyl group into organic molecules. guidechem.cominnospk.com The fully deuterated chain of 1-Bromoheptane-D15 makes it an ideal internal standard for mass spectrometry-based quantification of 1-bromoheptane or other related heptyl-containing compounds. clearsynth.comacs.org

The use of a stable isotope-labeled internal standard like 1-Bromoheptane-D15 is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects, leading to highly accurate and precise measurements. scioninstruments.comtexilajournal.com This is particularly valuable in complex matrices such as biological or environmental samples, where other components can interfere with the analysis. clearsynth.com

Furthermore, the study of reactions involving 1-Bromoheptane-D15 can provide detailed insights into the kinetic isotope effects associated with reactions at a long alkyl chain. While primary KIEs are associated with the breaking of a C-D bond, secondary kinetic isotope effects (SKIEs) can also be observed. wikipedia.orgprinceton.edu SKIEs are smaller changes in reaction rate that occur when the isotopic substitution is at a position not directly involved in bond-breaking in the rate-determining step. wikipedia.orgpharmacy180.com Analyzing these effects with a molecule like 1-Bromoheptane-D15 can help to understand subtle details of reaction transition states and intermolecular interactions.

Properties of 1-Bromoheptane and its Deuterated Analog

| Property | 1-Bromoheptane | 1-Bromoheptane-D15 |

| Chemical Formula | C₇H₁₅Br | C₇D₁₅Br |

| Molecular Weight | ~179.10 g/mol | ~194.19 g/mol |

| Boiling Point | ~180 °C | Not explicitly available, but expected to be similar to 1-bromoheptane |

| Density | ~1.14 g/mL at 25 °C | Not explicitly available, but expected to be slightly higher than 1-bromoheptane |

| Primary Use in Research | Intermediate in organic synthesis | Internal standard in mass spectrometry, model for KIE studies |

| Data sourced from PubChem CID 12369 and CID 11030673 nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-PMELWRBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Reaction Mechanisms and Kinetics with Deuterated Bromoalkanes

Elucidation of Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions proceed through either SN1 or SN2 mechanisms, each with distinct characteristics.

SN2 Mechanism: This is a concerted, bimolecular reaction where the nucleophile attacks the carbon atom bearing the leaving group simultaneously as the leaving group departs. For primary alkyl halides like 1-bromoheptane (B155011), the SN2 pathway is generally favored due to less steric hindrance youtube.comegyankosh.ac.in. Deuteration at positions remote from the reaction center, such as the beta or gamma carbons in 1-Bromoheptane-D15, typically results in small secondary kinetic isotope effects (SKIEs) or even inverse KIEs (kH/kD < 1) in SN2 reactions. These effects are often attributed to changes in vibrational frequencies, particularly bending modes, upon rehybridization of the carbon atom from sp3 to sp2 in the transition state mdpi.comepfl.chwikipedia.org. While alpha-deuteration has a more direct impact on SN2 rates, beta-deuteration can influence the electronic environment and steric accessibility of the reaction center researchgate.net.

SN1 Mechanism: This mechanism involves a two-step process, with the rate-determining step being the unimolecular dissociation of the leaving group to form a carbocation intermediate youtube.comaccessscience.com. The stability of this carbocation is crucial. Deuteration at the beta or gamma positions relative to the developing carbocation can influence its stability through hyperconjugation and inductive effects epfl.chgmu.edu. A normal kinetic isotope effect (kH/kD > 1) for beta-deuteration in an SN1 reaction would suggest that the C-D bond is involved in stabilizing the transition state leading to the carbocation, indicating that the C-H/D bond breaking or formation is part of the rate-determining step, or that the deuterated position stabilizes the carbocation epfl.chgmu.edu.

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reactivity Studies

KIEs are quantitative measures of how isotopic substitution affects reaction rates. They are typically expressed as the ratio of rate constants for the protium (B1232500) (H) compound to the deuterium (D) compound (kH/kD).

The C-D bond is stronger than the C-H bond due to differences in zero-point vibrational energy (ZPE) libretexts.orgprinceton.edu. When a C-H or C-D bond is broken in the rate-determining step (primary KIE), the deuterated compound reacts slower, resulting in a normal KIE (kH/kD > 1) libretexts.orgprinceton.edujove.comlibretexts.org. For 1-Bromoheptane-D15, the deuterium atoms are located on carbons C2 through C7, not at the alpha-carbon (C1) directly attached to bromine. Therefore, any KIE observed in SN1 or SN2 reactions involving the C-Br bond cleavage would be considered a secondary KIE. Secondary KIEs for beta-deuteration in SN2 reactions are typically small and can be normal or inverse, depending on the transition state structure mdpi.comepfl.chwikipedia.org. In SN1 reactions, beta-deuteration can lead to normal KIEs if the C-D bond contributes to carbocation stabilization epfl.chgmu.edu.

While 1-Bromoheptane itself is achiral, deuterium substitution can have stereochemical implications if the reaction generates a chiral center or if the deuterated positions are adjacent to a stereogenic center in a related substrate. In SN1 reactions, the formation of a planar carbocation intermediate leads to racemization if the starting material was chiral. Deuteration at beta or further positions, if influencing carbocation stability, could indirectly affect the rate of racemization. For SN2 reactions, the mechanism proceeds with inversion of configuration at the reacting carbon. Deuteration at remote positions generally does not directly alter the stereochemical outcome of the SN2 displacement itself, but subtle electronic effects might influence the transition state geometry.

Competing Elimination Reactions and Deuterium Effects

Alkyl halides can undergo elimination reactions, primarily E1 and E2, often competing with substitution reactions libretexts.org. The E2 mechanism is a concerted, bimolecular process where a base abstracts a beta-hydrogen atom simultaneously with the departure of the leaving group, forming an alkene libretexts.orgjove.comlibretexts.orgpressbooks.publibretexts.orgjove.com. This mechanism is highly sensitive to isotopic substitution at the beta-position.

The C-H bond breaking is integral to the E2 transition state. Therefore, deuteration at the beta-carbon leads to a significant primary kinetic deuterium isotope effect (kH/kD > 1), as the C-D bond is stronger and harder to break libretexts.orgprinceton.edujove.comlibretexts.org. For instance, studies on similar reactions show that deuterated substrates react several times slower than their hydrogen counterparts (e.g., kH/kD values ranging from 2.5 to 8) jove.comlibretexts.org. 1-Bromoheptane-D15, with deuterium at the beta-position (C2) and beyond, would be expected to exhibit a normal KIE in E2 elimination reactions, confirming that the beta-hydrogen abstraction is part of the rate-determining step libretexts.orglibretexts.orgpressbooks.pub. This effect is a cornerstone for distinguishing E2 mechanisms from other pathways like E1, where C-H bond breaking is not in the rate-determining step princeton.edu.

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium, is a powerful technique for dissecting reaction mechanisms dbatu.ac.inijrpr.comresearchgate.net. By comparing the reaction rates of isotopically labeled compounds, researchers can pinpoint which bonds are being broken or formed in the rate-limiting step libretexts.orgprinceton.edu. For 1-Bromoheptane-D15, the presence of deuterium across the entire alkyl chain allows for investigations into how isotopic substitution at various positions influences the rates and pathways of nucleophilic substitution and elimination reactions. For example, observing a significant KIE for E2 elimination confirms the involvement of the beta-C-H bond cleavage, while observing different KIEs for SN1 versus SN2 pathways can help differentiate between these mechanisms libretexts.orgmdpi.comaccessscience.com. These studies provide detailed mechanistic information, including the nature of transition states and the role of specific bonds in the reaction process ijrpr.comresearchgate.net.

Spectroscopic Characterization and Advanced Analytical Methods for 1 Bromoheptane D15

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structure Elucidation

NMR spectroscopy is a cornerstone technique for the analysis of deuterated compounds. By examining the magnetic properties of atomic nuclei, NMR provides unparalleled insight into molecular structure and isotopic composition.

Deuterium (B1214612) NMR (²H or D-NMR) is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org Since deuterium has a nuclear spin of 1, its NMR signals are distinct from those of hydrogen (spin ½). youtube.com A ²H NMR spectrum of 1-Bromoheptane-D15 is used to verify the successful incorporation of deuterium atoms at all fifteen possible positions along the heptyl chain. wikipedia.org The spectrum would display a series of resonances corresponding to the different chemical environments of the deuterium atoms, from the terminal methyl group (CD₃) to the methylene group adjacent to the bromine atom (CD₂Br). The chemical shifts in ²H NMR are analogous to those in proton NMR. wikipedia.org Quantitative ²H NMR can be employed to determine the level of deuterium enrichment with high accuracy. sigmaaldrich.com

Expected ²H NMR Resonances for 1-Bromoheptane-D15

| Position | Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| C1 | -CD₂Br | 3.3 - 3.5 |

| C2 | -CD₂- | 1.8 - 1.9 |

| C3 | -CD₂- | 1.3 - 1.5 |

| C4-C6 | -CD₂- | 1.2 - 1.4 |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In the case of 1-Bromoheptane-D15, the ¹³C spectrum is significantly different from that of its non-deuterated counterpart due to coupling between the ¹³C and ²H nuclei. The signal for each carbon atom is split into a multiplet based on the number of attached deuterium atoms. blogspot.com For instance, a CD₃ group will appear as a septet (1:3:6:7:6:3:1), a CD₂ group as a quintet (1:2:3:2:1), and a CD group as a triplet (1:1:1). blogspot.com These characteristic splitting patterns confirm the location and extent of deuteration. The chemical shifts are similar to the non-deuterated analogue but may show minor isotopic shifts. oregonstate.edu

Expected ¹³C NMR Data for 1-Bromoheptane-D15

| Carbon Position | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

|---|---|---|

| C1 | ~34 | Quintet |

| C2 | ~32 | Quintet |

| C3 | ~29 | Quintet |

| C4 | ~28 | Quintet |

| C5 | ~26 | Quintet |

| C6 | ~22 | Quintet |

Proton NMR (¹H NMR) is a fundamental tool for determining the structure of organic molecules. libretexts.org When analyzing a highly deuterated compound like 1-Bromoheptane-D15, ¹H NMR serves a different primary purpose: to confirm the absence of protons and thus verify the high degree of isotopic purity. studymind.co.uk The ¹H NMR spectrum of a pure 1-Bromoheptane-D15 sample is expected to be largely silent, with the characteristic signals of the non-deuterated compound being absent. chemicalbook.comnih.gov Any residual signals in the spectrum would correspond to positions where deuterium substitution was incomplete, allowing for the quantification of isotopic purity. The use of a deuterated solvent is standard practice to avoid interference from solvent protons. tcichemicals.comlabinsights.nl

Mass Spectrometry (MS) Applications for Isotopic Composition and Molecular Weight Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 1-Bromoheptane-D15, MS is essential for confirming the mass increase due to the substitution of 15 hydrogen atoms (atomic mass ≈ 1.008 amu) with 15 deuterium atoms (atomic mass ≈ 2.014 amu).

The molecular weight of non-deuterated 1-bromoheptane (B155011) (C₇H₁₅Br) is approximately 179.10 g/mol . nist.gov The replacement of 15 protons with 15 deuterons results in a significant mass increase. The expected molecular weight of 1-Bromoheptane-D15 (C₇D₁₅Br) is approximately 194.19 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at this higher mass. Furthermore, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern with two peaks of similar intensity separated by 2 m/z units (M⁺ and M⁺+2), which will be observed for the deuterated compound as well. nist.gov Fragmentation patterns can also be analyzed, with fragment ions showing correspondingly higher masses compared to the non-deuterated analog. chegg.com

Expected Molecular Ion Peaks for 1-Bromoheptane-D15

| Ion | Description | Expected m/z |

|---|---|---|

| [C₇D₁₅⁷⁹Br]⁺ | Molecular ion with ⁷⁹Br | ~194.2 |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. A key application in the analysis of 1-Bromoheptane-D15 is the identification of carbon-deuterium (C-D) bonds. Due to the heavier mass of deuterium compared to hydrogen, C-D bond stretching vibrations occur at a significantly lower frequency than C-H bond stretches. pearson.com

Typically, C-H stretching absorptions are found in the 2850-3000 cm⁻¹ region of an IR spectrum. nist.gov In contrast, C-D stretching vibrations are expected to appear in the 2100-2200 cm⁻¹ range. pearson.com The IR spectrum of 1-Bromoheptane-D15 would therefore show strong absorptions in this lower frequency region, with a corresponding absence of signals in the C-H stretch region, confirming successful deuteration. acs.org Other vibrations, such as the C-Br stretch (typically 500-600 cm⁻¹), would be less affected by the isotopic substitution.

Comparison of Key IR Absorption Frequencies

| Vibrational Mode | 1-Bromoheptane (cm⁻¹) | 1-Bromoheptane-D15 (Expected, cm⁻¹) |

|---|---|---|

| C-H Stretch | 2850 - 2960 | Absent |

| C-D Stretch | Absent | 2100 - 2200 |

| C-H Bend | ~1465 | Absent |

| C-D Bend | ~1050 - 1150 | Present |

Chromatographic Techniques for Separation and Quantification of Deuterated Species

Chromatographic methods, particularly gas chromatography (GC), are vital for assessing the purity of 1-Bromoheptane-D15 and separating it from its non-deuterated counterpart. nist.gov Deuterated compounds often exhibit slightly different retention times compared to their protium (B1232500) analogs, a phenomenon known as the chromatographic isotope effect. nih.gov

In many GC applications, the deuterated compound elutes slightly earlier than the non-deuterated one. nih.govchromforum.org This effect is attributed to the subtle differences in intermolecular interactions (van der Waals forces) between the analytes and the stationary phase of the GC column. nih.gov By using a high-resolution capillary column, it is possible to achieve baseline separation of 1-Bromoheptane-D15 from any residual 1-bromoheptane. nih.gov This separation allows for the precise quantification of isotopic purity. The choice of stationary phase can influence the degree of separation, with nonpolar phases often showing an inverse isotope effect (heavier isotope elutes first). nih.gov Coupling GC with a mass spectrometer (GC-MS) allows for simultaneous separation and mass analysis, providing definitive identification and quantification of the deuterated species and any impurities. nih.gov

Applications of 1 Bromoheptane D15 As a Research Tool

Tracer Studies in Organic and Biological Systems

The stable isotope deuterium (B1214612), when incorporated into molecules, allows researchers to track the fate and behavior of these molecules in complex chemical and biological systems without significantly altering their chemical properties. 1-Bromoheptane-D15 serves as an effective tracer due to the strength of the C-D bond, which can lead to altered metabolic pathways and increased stability compared to its non-deuterated counterpart.

Mechanistic Investigations of Organic Transformations

In organic chemistry, deuterated compounds are frequently employed to elucidate reaction mechanisms. By substituting hydrogen atoms with deuterium, researchers can observe kinetic isotope effects (KIEs), which provide direct evidence for the involvement of specific C-H bond breaking steps in the rate-determining step of a reaction. 1-Bromoheptane-D15 can be used in studies of nucleophilic substitution (SN2) and elimination (E2) reactions. The deuterium substitution can alter reaction rates, helping to pinpoint which bonds are involved in the transition state and thus clarifying the reaction pathway benchchem.com. For instance, observing differences in reaction rates when using 1-Bromoheptane-D15 versus unlabeled 1-bromoheptane (B155011) can reveal whether C-H bond cleavage is a rate-limiting step in a particular transformation.

Analysis of Metabolic Pathways in Organisms

The stability of deuterium labeling makes 1-Bromoheptane-D15 an excellent tool for tracing metabolic pathways in biological systems benchchem.combenchchem.comchemsrc.combocsci.com. When administered to an organism, the deuterated compound can be followed through various biochemical processes using mass spectrometry. This allows scientists to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). Deuteration can also influence the rate of metabolic degradation, potentially prolonging the compound's half-life and allowing for more comprehensive tracking of its metabolic fate. This is particularly relevant in drug development, where understanding how a potential drug candidate is processed by the body is critical chemsrc.commedchemexpress.com. For example, deuterium substitution can slow down oxidative metabolism by cytochrome P450 enzymes, making deuterated compounds valuable for quantitative mass spectrometry in drug metabolism studies benchchem.comchemsrc.commedchemexpress.com.

Role in the Synthesis of Complex Deuterated Molecules

1-Bromoheptane-D15 is a versatile precursor for synthesizing a range of more complex molecules that require deuterium labeling. This is crucial for creating internal standards for analytical methods, developing isotopically labeled drugs, and engineering novel materials.

Precursors for Deuterated Pharmaceutical Research Compounds

The pharmaceutical industry extensively uses deuterated compounds in drug discovery and development. Deuterium labeling can enhance a drug's pharmacokinetic profile, leading to improved metabolic stability, reduced toxicity, and altered therapeutic effects benchchem.comchemsrc.commedchemexpress.com. 1-Bromoheptane-D15 can serve as a key building block for introducing a deuterated heptyl chain into potential drug candidates. This allows researchers to systematically study the impact of deuteration on a drug's efficacy, bioavailability, and duration of action. For instance, it can be used in the synthesis of deuterated analogs of biologically active molecules, such as histone deacetylase (HDAC) inhibitors, which are investigated for cancer therapy benchchem.com.

Building Blocks for Agrochemical and Specialty Chemical Development

Beyond pharmaceuticals, deuterated compounds find applications in the agrochemical and specialty chemical sectors. In agrochemistry, isotopically labeled compounds can aid in understanding the environmental fate and metabolism of pesticides and herbicides. 1-Bromoheptane-D15 can be incorporated into novel agrochemical structures to facilitate such studies. Similarly, in the development of specialty chemicals, precise isotopic labeling can be used to characterize materials, study reaction kinetics in industrial processes, or develop advanced analytical standards.

Applications in Materials Science Research

In materials science, deuterium labeling can be used to modify the properties of polymers and other advanced materials. Deuterated polymers can exhibit different thermal, mechanical, or optical properties compared to their hydrogenous counterparts. 1-Bromoheptane-D15 can be used as a monomer or intermediate in the synthesis of deuterated polymers or functionalized materials where precise isotopic composition is required for specific performance characteristics. For example, it can be utilized in the creation of deuterated organic compounds for advanced electronic or optical applications.

Theoretical and Computational Investigations of Deuterated Bromoalkanes

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. nih.govyoutube.com Methods such as Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) are commonly used to compute molecular geometries, bond energies, and electronic distributions for halogenated hydrocarbons. mdpi.com

For a molecule like 1-bromoheptane (B155011), these calculations can predict key structural parameters. The substitution of hydrogen with deuterium (B1214612) to create 1-Bromoheptane-D15 does not significantly alter the equilibrium geometry (bond lengths and angles) because the electronic potential energy surface is unaffected by the change in nuclear mass. However, the energetic properties are notably influenced due to changes in vibrational frequencies.

A primary effect of deuteration is the alteration of the molecule's zero-point vibrational energy (ZPVE). The ZPVE is lower for a C-D bond compared to a C-H bond because the heavier deuterium atom leads to a lower vibrational frequency. This fundamental difference has consequences for the molecule's stability and reactivity. For instance, studies on other deuterated organic compounds have shown that the energy required to break a C-D bond is greater than that for a C-H bond, leading to higher activation energies for reactions involving the cleavage of these bonds. rsc.org This principle suggests that 1-Bromoheptane-D15 would be thermodynamically more stable and potentially less reactive in processes involving C-D bond breaking compared to its non-deuterated counterpart.

Table 1: Illustrative Calculated Energetic Properties

| Property | 1-Bromoheptane | 1-Bromoheptane-D15 (Predicted) | Rationale for Difference |

|---|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | Heavier mass of deuterium lowers vibrational frequencies of C-D bonds. |

| Bond Dissociation Energy (C-X) | C-H < C-D | C-D > C-H | Lower ZPVE of the C-D bond requires more energy to reach the dissociation limit. |

| Activation Energy (for C-X cleavage) | Lower | Higher | The transition state energy is less affected by deuteration than the ground state ZPVE. rsc.org |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. semanticscholar.orgresearchgate.netyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior in condensed phases, such as liquids. For liquid 1-Bromoheptane-D15, MD simulations can elucidate the nature of intermolecular forces that govern its bulk properties.

The interactions in a system of bromoalkane molecules are a complex mix of forces:

Van der Waals Forces: These are the primary attractive forces between nonpolar alkyl chains, influencing packing and cohesion.

Dipole-Dipole Interactions: The polar C-Br bond creates a molecular dipole, leading to electrostatic interactions that influence the orientation of neighboring molecules.

Halogen Bonding: The bromine atom can act as a Lewis acid (a "σ-hole"), forming a directional, non-covalent interaction with a Lewis base (such as the bromine atom on an adjacent molecule). mdpi.comresearchgate.net

MD simulations of liquid alkanes have shown how chain length and branching affect properties like density, viscosity, and self-diffusion coefficients. semanticscholar.org For 1-Bromoheptane-D15, simulations would model how these forces dictate the local structure and dynamics within the liquid. While deuteration has a minimal effect on the intermolecular potential functions themselves, the slight increase in molecular mass would be expected to result in slower translational and rotational dynamics compared to the non-deuterated isotopologue.

Table 2: Types of Intermolecular Interactions in Liquid 1-Bromoheptane-D15

| Interaction Type | Description | Key Atomic Groups Involved | Predicted Consequence |

|---|---|---|---|

| Van der Waals | Weak, non-specific attractions/repulsions. | Heptyl chains (-C₇D₁₅) | Governs bulk properties like boiling point and viscosity. |

| Dipole-Dipole | Electrostatic attraction between permanent dipoles. | Polar C-Br bonds | Influences molecular orientation and liquid structure. |

| Halogen Interactions (Type I & II) | Directional interactions involving the bromine atom. mdpi.com | Bromine atoms on adjacent molecules | Contributes to local ordering and crystal packing in the solid state. researchgate.net |

Prediction and Interpretation of Spectroscopic Signatures of Deuterated Species

Computational vibrational spectroscopy is a vital tool for predicting and interpreting the infrared (IR) spectra of molecules. arxiv.orgbrehm-research.de By calculating the vibrational frequencies and their corresponding intensities, typically using DFT methods, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.net

The most significant impact of deuteration on the IR spectrum of 1-bromoheptane is the shift of vibrational modes involving the substituted hydrogen atoms. The frequency of a vibrational mode is approximately proportional to √(k/μ), where k is the bond force constant and μ is the reduced mass of the atoms involved. Since the C-D bond has nearly the same force constant as a C-H bond but a larger reduced mass, C-D vibrational modes occur at significantly lower frequencies.

C-H Stretching: In a typical alkane, C-H stretching vibrations appear in the 2850–3000 cm⁻¹ region. orgchemboulder.comlibretexts.org

C-D Stretching: For 1-Bromoheptane-D15, these C-H stretches would be absent and replaced by C-D stretching bands, which are predicted to appear in the 2100–2250 cm⁻¹ range. This region is often much less cluttered, making the C-D stretch a highly diagnostic peak. masterorganicchemistry.com

Bending Modes: Similarly, C-H bending (scissoring, rocking) vibrations, typically found in the 1350-1470 cm⁻¹ region, will shift to lower frequencies upon deuteration (e.g., C-D bending modes around 900-1100 cm⁻¹).

Computational methods can accurately predict these isotopic shifts, making them invaluable for confirming the success of a deuteration synthesis and for detailed structural analysis. rsc.org

Table 3: Predicted Principal Infrared Absorption Frequencies (cm⁻¹)

| Vibrational Mode | General Region for C-H | Predicted Region for C-D in 1-Bromoheptane-D15 |

|---|---|---|

| C-X Stretch | 2850-3000 | 2100-2250 |

| C-X Bend (Scissoring) | 1450-1470 | ~1050-1100 |

| C-X Rock (Methyl) | 1370-1380 | ~950-1000 |

| C-Br Stretch | 500-600 | 500-600 (unaffected) |

Modeling Isotopic Effects on Conformational Preferences and Reactivity

The substitution of hydrogen with deuterium can subtly influence both the conformational landscape and the chemical reactivity of a molecule, effects that can be modeled computationally.

Reactivity and Kinetic Isotope Effects (KIEs): One of the most powerful applications of isotopic substitution is in the study of reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the reaction rate of the light isotopologue (kH) to the heavy one (kD). wikipedia.org Computational modeling is used to predict KIEs for proposed reaction mechanisms, which can then be compared to experimental values. nih.govacs.org

Primary KIE: If a C-H bond is broken in the rate-determining step of a reaction, substitution with deuterium will significantly slow the reaction down (kH/kD > 1), a phenomenon known as a primary KIE. youtube.comprinceton.edu This is because of the higher energy required to cleave the stronger C-D bond.

Secondary KIE: If the deuterated position is not directly involved in bond breaking but its hybridization changes during the reaction (e.g., from sp³ to sp²), a smaller secondary KIE may be observed (kH/kD is slightly different from 1). princeton.edu

For reactions of 1-Bromoheptane-D15, such as elimination (E2) or nucleophilic substitution (Sₙ2), computational modeling could predict the magnitude of the KIE for deuterium substitution at various positions along the heptyl chain, providing detailed insight into the transition state structure of these reactions. nih.govacs.org

Emerging Trends and Future Research Directions

Advancements in Stereoselective Deuteration

Recent progress in synthetic methodologies has enabled the highly selective incorporation of deuterium (B1214612) into organic molecules. acs.org These advancements are crucial for creating complex, chirally deuterated molecules for specialized applications.

Catalytic transfer deuteration and hydrodeuteration are emerging as powerful techniques for the selective installation of deuterium into small molecules, avoiding the need for D₂ gas and high-pressure setups. nih.gov Future research will likely focus on adapting these methods for long-chain alkyl halides like 1-Bromoheptane-D15, enabling the synthesis of stereospecifically deuterated heptanes. Such compounds are invaluable for mechanistic studies in organic chemistry and for probing the subtle effects of deuterium substitution on molecular interactions.

Another promising area is the development of electrochemical dehalogenative deuteration. xmu.edu.cnxmu.edu.cn This method offers a greener alternative to traditional approaches, often utilizing heavy water (D₂O) as the deuterium source and avoiding toxic reagents. xmu.edu.cnxmu.edu.cn The continued development of these electrochemical methods will likely lead to more efficient and selective ways to synthesize 1-Bromoheptane-D15 and other deuterated bromoalkanes.

Key Research Focus Areas in Stereoselective Deuteration:

| Research Area | Description | Potential Impact on 1-Bromoheptane-D15 |

| Novel Catalysts | Development of new transition metal and organocatalysts for asymmetric deuteration. | Precise control over the stereochemical outcome of deuteration, leading to enantiomerically pure 1-Bromoheptane-D15 isotopologues. |

| Electrochemical Methods | Optimization of electrochemical conditions for selective deuterodehalogenation. xmu.edu.cnxmu.edu.cn | Greener and more efficient synthesis of 1-Bromoheptane-D15 with high deuterium incorporation. xmu.edu.cn |

| Enzyme-Catalyzed Deuteration | Utilization of enzymes to achieve high stereoselectivity in C-D bond formation. | Biocatalytic routes to chiral deuterated bromoalkanes, offering environmentally benign synthesis pathways. |

Integration of Deuterated Bromoalkanes in Flow Chemistry and Green Synthesis

The principles of green chemistry are increasingly influencing the synthesis of deuterated compounds. researchgate.netscielo.org.mx Flow chemistry, in particular, offers significant advantages for deuteration reactions, including improved reaction efficiency, enhanced safety, and reduced waste generation. nih.govcolab.wsresearchgate.netnih.gov

The integration of 1-Bromoheptane-D15 synthesis into continuous flow systems can lead to higher yields and purity while minimizing the use of hazardous solvents and reagents. For instance, flash chemistry in microreactors can control highly reactive intermediates, enabling reactions that are difficult to manage in traditional batch processes. researchgate.net Future research will likely focus on developing dedicated flow reactors for the synthesis of a wide range of deuterated bromoalkanes.

Green synthesis approaches are also being explored, such as the use of D₂O as a cost-effective and environmentally benign deuterium source. researchgate.net Methods for the dehalogenation of alkyl halides using zinc and D₂O provide an efficient and economical protocol for preparing deuterium-labeled derivatives. acs.org

Advantages of Flow Chemistry for Deuterated Compound Synthesis:

| Advantage | Description | Relevance to 1-Bromoheptane-D15 |

| Enhanced Safety | Small reaction volumes minimize the risks associated with hazardous reagents and intermediates. | Safer handling of brominating agents and deuterated solvents. |

| Improved Efficiency | Precise control over reaction parameters (temperature, pressure, mixing) leads to higher yields and selectivity. nih.gov | Optimization of the synthesis of 1-Bromoheptane-D15, reducing reaction times and by-product formation. |

| Scalability | Continuous production allows for easy scaling from laboratory to industrial quantities. | Facilitates the production of larger quantities of 1-Bromoheptane-D15 for various applications. |

| Reduced Waste | Minimization of solvent usage and by-product formation aligns with green chemistry principles. | A more sustainable approach to the synthesis of deuterated compounds. |

Novel Applications in Isotopic Labeling for Advanced Materials

The unique properties of deuterated compounds are being increasingly exploited in materials science to enhance the performance and stability of advanced materials. researchgate.netresolvemass.ca The replacement of hydrogen with deuterium can significantly alter the physical and chemical properties of polymers and organic electronic materials. resolvemass.cascielo.org.mx

In the field of optoelectronics, deuteration has been shown to improve the efficiency and lifetime of organic light-emitting diodes (OLEDs). acs.orgzeochem.com The stronger C-D bond compared to the C-H bond can reduce non-radiative decay pathways, leading to enhanced luminescence. scielo.org.mx 1-Bromoheptane-D15 can serve as a building block for synthesizing deuterated organic semiconductors and other components of OLED devices.

Deuterated polymers also exhibit enhanced thermal stability and unique spectroscopic signatures, making them valuable for applications in neutron scattering and as standards for mass spectrometry. resolvemass.ca The incorporation of deuterated alkyl chains, derived from 1-Bromoheptane-D15, into polymer backbones can be used to tailor their properties for specific applications, such as in the development of advanced optical fibers with reduced signal loss. isowater.com

Potential Applications of 1-Bromoheptane-D15 in Materials Science:

| Application Area | Description |

| Organic Electronics | Synthesis of deuterated components for OLEDs to improve device lifetime and efficiency. acs.orgzeochem.com |

| Polymer Science | Creation of deuterated polymers with enhanced thermal stability and for use in neutron scattering studies. resolvemass.cascielo.org.mx |

| Photonics | Development of deuterated materials for optical fibers with lower attenuation. isowater.com |

| Analytical Standards | Use as an internal standard in mass spectrometry for accurate quantification. resolvemass.casimsonpharma.comprinceton.eduucsb.edu |

Interdisciplinary Research Opportunities with 1-Bromoheptane-D15

The versatility of 1-Bromoheptane-D15 opens up a wide range of interdisciplinary research opportunities, bridging chemistry, biology, physics, and environmental science. clearsynth.comwikipedia.org

In pharmaceutical research, deuterated compounds are used to study drug metabolism and pharmacokinetics. researchgate.netacs.orgsimsonpharma.comresearchgate.net While 1-Bromoheptane-D15 itself is not a therapeutic agent, it can be used as a starting material to synthesize deuterated analogs of biologically active molecules, allowing researchers to investigate the kinetic isotope effect on their metabolic pathways. researchgate.netprinceton.edu

In environmental science, deuterated compounds serve as tracers to study the fate and transport of pollutants in the environment. zeochem.comclearsynth.com 1-Bromoheptane-D15 can be used to track the environmental degradation of bromoalkanes and to understand their impact on ecosystems.

Furthermore, deuterium plays a crucial role in nuclear fusion research, a potential source of clean energy. clearsynth.com While not a direct application of 1-Bromoheptane-D15, the broader context of deuterium research highlights the importance of developing efficient methods for synthesizing a wide range of deuterated compounds.

Q & A

Q. How can researchers synthesize and characterize 1-Bromoheptane-D15 with high isotopic purity for mechanistic studies?

Methodological Answer:

- Synthesis : Utilize deuteration protocols such as catalytic exchange or Grignard reactions with deuterated reagents (e.g., D₂O or CD₃OD). Ensure rigorous exclusion of moisture to prevent proton contamination.

- Characterization : Confirm isotopic purity via ¹H NMR (absence of proton signals at positions replaced by deuterium) and mass spectrometry (expected molecular ion peaks at m/z 194.18 for C₇D₁₅Br) . For new compounds, provide full spectral data (IR, ¹³C NMR) and elemental analysis to validate structure and purity .

- Handling : Store under inert gas (argon/nitrogen) in airtight containers to prevent isotopic exchange with atmospheric moisture .

Q. What analytical techniques are essential to confirm isotopic labeling and purity in 1-Bromoheptane-D15?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to verify the absence of residual protons in deuterated positions. For example, the terminal CD₃ group in 1-Bromoheptane-D15 should show no signals in the 0.5–1.5 ppm region .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion cluster pattern consistent with 15 deuterium atoms (e.g., m/z 194.18 ± 0.01) .

- Isotopic Ratio Analysis : Employ gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution to quantify D/H ratios and detect impurities .

Advanced Research Questions

Q. How does deuterium substitution in 1-Bromoheptane-D15 influence reaction kinetics and mechanisms in nucleophilic substitution (SN2) reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Measure rate constants (k) for reactions using 1-Bromoheptane (protio) vs. 1-Bromoheptane-D15. A primary KIE (k_H/k_D > 1) indicates deuterium’s impact on transition-state bond cleavage .

- Mechanistic Insights : Compare activation parameters (ΔH‡, ΔS‡) via Eyring analysis. For example, deuterium’s higher mass may slow vibrational modes, altering entropy in transition states .

- Computational Modeling : Use density functional theory (DFT) to simulate isotopic effects on reaction pathways and validate experimental KIE data .

Q. How can researchers resolve contradictions in isotopic purity data between synthetic batches of 1-Bromoheptane-D15?

Methodological Answer:

- Root-Cause Analysis :

- Batch Comparison : Track variables like reagent moisture levels, reaction temperature, and deuteration time. For instance, incomplete deuteration may arise from trace water in solvents .

- Quality Control : Implement standardized protocols for solvent drying (e.g., molecular sieves) and reaction monitoring (e.g., in-situ IR for C-D bond formation) .

- Statistical Validation : Apply ANOVA to assess inter-batch variability and identify outliers. Use control charts to maintain process consistency .

Q. What strategies optimize the use of 1-Bromoheptane-D15 in isotopic tracing studies for metabolic or environmental fate analysis?

Methodological Answer:

- Tracer Design : Incorporate 1-Bromoheptane-D15 into model systems (e.g., microbial cultures or environmental microcosms) to track degradation pathways via GC-MS or LC-MS .

- Quantitative Analysis : Use isotope dilution mass spectrometry (IDMS) with internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects and ionization efficiency .

- Contamination Mitigation : Pre-treat samples with deuterium-free solvents to avoid cross-contamination during extraction .

Q. How should researchers design experiments to investigate the solvent isotope effect of 1-Bromoheptane-D15 in non-polar reaction systems?

Methodological Answer:

- Solvent Screening : Compare reaction rates in protio vs. deuterated solvents (e.g., DMSO-d6 vs. DMSO) to isolate isotopic effects from solvent polarity .

- Thermodynamic Profiling : Measure equilibrium constants (Keq) for reactions in deuterated solvents to assess isotopic impacts on solvation energy .

- Cross-Validation : Replicate experiments with alternative deuterated solvents (e.g., CDCl₃) to confirm observed effects are solvent-independent .

Notes for Experimental Design

- Data Reproducibility : Document all synthetic steps, purification methods, and instrumentation parameters (e.g., NMR pulse sequences, MS ionization modes) to enable replication .

- Ethical Reporting : Acknowledge limitations (e.g., residual proton content) and quantify uncertainties (e.g., ±0.5 atom% D) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.